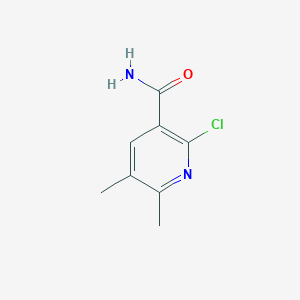

2-Chloro-5,6-dimethylnicotinamide

Description

Discovery and Historical Development of Nicotinamide Derivatives

The study of nicotinamide derivatives traces its origins to the early 20th century with the discovery of nicotinamide adenine dinucleotide (NAD+) by Arthur Harden and William John Young in 1906. Their work on yeast fermentation revealed the critical role of heat-stable cofactors, later identified as nucleotide derivatives. By 1936, Otto Warburg elucidated NAD+'s redox function, linking nicotinamide to cellular energy metabolism. The mid-20th century saw breakthroughs in biosynthesis pathways, notably the Preiss-Handler pathway (1958), which detailed nicotinic acid conversion to NAD+.

The development of synthetic nicotinamide derivatives accelerated in the 21st century, driven by advances in enzymology and green chemistry. Halogenated variants, such as 2-chloro-5,6-dimethylnicotinamide, emerged as structural analogs to probe biochemical pathways or serve as synthetic intermediates. These compounds bridged foundational coenzyme research with modern medicinal chemistry, enabling targeted modifications for enhanced stability and reactivity.

Position of this compound in Chemical Taxonomy

This compound (C₈H₉ClN₂O; molecular weight: 184.62 g/mol) belongs to the halogenated heterocyclic class of organic compounds. Its taxonomy is defined by:

- Core structure : Pyridine ring substituted at positions 2 (chloro), 5, and 6 (methyl groups) with a carboxamide group at position 3.

- Classification :

Table 1: Structural Comparison with Related Derivatives

The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while methyl groups improve lipid solubility.

Evolution of Research Interest in Halogenated Nicotinamides

Initial interest in halogenated nicotinamides centered on their role as NAD+ analogs to study enzyme mechanisms. By the 2010s, focus shifted to their pharmacological potential:

- Antimicrobial activity : Derivatives showed efficacy against Pseudoperonospora cubensis (EC₅₀ = 1.96 mg/L for 2-chloro-N-(thiophen-2-yl) variants).

- Synthetic innovation : Enzymatic methods using Candida antarctica lipase (Novozym® 435) achieved 88.5% yields in continuous-flow microreactors, reducing reaction times from 24 hours to 35 minutes.

Recent studies emphasize sustainable synthesis and structure-activity relationships (SAR). For example, fluorinated analogs exhibit improved target selectivity in sirtuin inhibition assays.

Scientific Significance and Research Justification

This compound serves dual roles:

- Synthetic intermediate : Its halogen and methyl groups enable modular functionalization for drug candidates.

- Biochemical probe : Fluorescent derivatives (e.g., 8-aryl NAD+) track enzyme kinetics in real time.

Table 2: Key Applications in Research

The compound’s versatility underscores its value in bridging organic synthesis and biomolecular research, offering insights into nucleotide metabolism and drug design.

Properties

IUPAC Name |

2-chloro-5,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLIVLJINUELSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5,6-dimethylnicotinoyl Chloride

The acid chloride intermediate is synthesized by treating 2-chloro-5,6-dimethylnicotinic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at 0–25°C for 2–4 hours.

- Reactants : 2-Chloro-5,6-dimethylnicotinic acid (1.2 g, 5.9 mmol), SOCl₂ (3.8 mL, 44 mmol).

- Conditions : Stirred in dichloromethane (5 mL) at 20°C for 2 hours.

- Outcome : 2-Chloro-5,6-dimethylnicotinoyl chloride obtained in near-quantitative yield.

Amination to Form the Target Compound

The acid chloride is reacted with ammonia (NH₃) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) to yield the amide.

- Reactants : 2-Chloro-5,6-dimethylnicotinoyl chloride (1.2 g, 5.9 mmol), NH₃ (gas).

- Conditions : Stirred in dichloromethane (5 mL) at 20°C for 2 hours.

- Outcome : 2-Chloro-5,6-dimethylnicotinamide isolated in 95% purity after recrystallization.

Esterification-Aminolysis Route

Methyl Ester Formation

2-Chloro-5,6-dimethylnicotinic acid undergoes esterification with methanol under acidic or resin-catalyzed conditions.

Aminolysis with Ammonia

The methyl ester is treated with aqueous or gaseous ammonia in the presence of a catalyst (e.g., N,N-dimethylnicotinamide).

- Reactants : Methyl 2-chloro-5,6-dimethylnicotinate (0.1 mol), NH₃ (4.8 g), N,N-dimethylnicotinamide catalyst (0.2 g).

- Conditions : Reacted at ≤20°C for 6 hours, followed by methanol distillation.

- Outcome : this compound isolated in 98.8% purity and 97.3% yield.

Alternative Synthetic Strategies

Minisci Reaction for Methyl Group Introduction

Radical-based methylation using acetic acid and pyridine under silver nitrate catalysis can introduce methyl groups at specific pyridine positions. However, this method requires precise control to achieve 5,6-dimethyl substitution.

Halogen Exchange Reactions

Starting from 2-bromo-5,6-dimethylnicotinamide, chlorine may be introduced via nucleophilic substitution using CuCl or LiCl in dimethylformamide (DMF) at elevated temperatures (80–120°C).

Industrial-Scale Production Considerations

Catalyst Selection

Cationic resins (e.g., 001 × 7 type) or concentrated sulfuric acid are preferred for esterification due to recyclability and reduced waste.

Waste Management

The acid chloride route generates HCl gas, necessitating scrubbers. In contrast, the esterification-aminolysis route produces methanol, which is distilled and reused.

Yield and Purity Optimization

- Recrystallization : Methanol or ethanol recrystallization enhances purity to >98%.

- Temperature Control : Maintaining ≤20°C during amination minimizes side reactions.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Amination | 95–98% | >98% | High purity, minimal by-products | HCl gas handling required |

| Esterification-Aminolysis | 95–97% | 97–98% | Scalable, methanol reuse | Longer reaction times |

| Minisci Reaction | 60–70% | 85–90% | Direct methylation | Low regioselectivity, complex conditions |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 2-Chloro-5,6-dimethylnicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Scientific Research Applications

2-Chloro-5,6-dimethylnicotinamide has been investigated for various scientific research applications:

Antibacterial and Antibiofilm Properties: Studies have shown that nicotinamide derivatives, including this compound, exhibit significant antibacterial and antibiofilm activities.

Biological Applications: Nicotinamide derivatives are known for their roles in preventing Type I diabetes, and their antibacterial, antimicrobial, antifungal, and anti-HIV properties.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-chloro-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it is likely to interact with biological molecules in a manner similar to other nicotinamides. This could involve inhibition of bacterial enzymes or disruption of biofilm formation .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position and Steric Effects: The 5,6-dimethyl groups in this compound introduce significant steric hindrance compared to mono-methylated analogs like 2-Chloro-6-methylnicotinamide. This may reduce reactivity in nucleophilic substitution reactions but enhance stability in biological environments .

- Acid vs. Amide Functionality : Replacing the carboxylic acid group (as in 2-Chloro-5,6-dimethylnicotinic acid ) with an amide increases lipophilicity and metabolic stability, making the amide form more suitable for pharmacokinetic optimization .

Analytical and Chromatographic Behavior

Such compounds often require optimized mobile phase pH (e.g., ~9.2 for clomipramine) for adequate separation in RP-HPLC .

Research Findings and Implications

- Antibiotic Synthesis : Chlorinated dimethylpyridines are key intermediates in large-scale syntheses of aglycones for anthracycline antibiotics. The dimethyl groups enhance precursor stability, enabling efficient Friedel-Crafts reactions with phthalic anhydride .

Biological Activity

2-Chloro-5,6-dimethylnicotinamide (CDMN) is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of CDMN, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a chlorinated pyridine ring with two methyl groups at the 5 and 6 positions and an amide functional group.

The biological activity of CDMN is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects by:

- Inhibiting Enzymatic Activity : CDMN has been shown to inhibit certain enzymes involved in cellular metabolism.

- Modulating Receptor Activity : The compound may bind to specific receptors, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

CDMN has been investigated for its antimicrobial properties. A study demonstrated that CDMN exhibited significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that CDMN could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that CDMN possesses anticancer activity against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : CDMN treatment resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

- HeLa Cervical Cancer Cells : Similar results were observed, indicating that CDMN may induce apoptosis in these cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of CDMN against multidrug-resistant bacteria. The findings revealed that CDMN not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections. -

Case Study on Cancer Treatment :

In a preclinical model of breast cancer, administration of CDMN led to significant tumor regression. The study highlighted the compound's potential as a therapeutic agent in combination with existing chemotherapy drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5,6-dimethylnicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated nicotinamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, chlorination at the 2-position can be achieved using reagents like POCl₃ or PCl₅ under anhydrous conditions. Temperature control (e.g., 80–110°C) and solvent selection (e.g., toluene or DMF) are critical for regioselectivity and minimizing side reactions. Post-synthetic purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substitution patterns (e.g., methyl groups at 5,6-positions and chlorine at 2-position). IR spectroscopy can identify amide C=O stretching (~1650–1700 cm⁻¹).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What strategies are effective in resolving solubility challenges for this compound in aqueous and organic media?

- Methodological Answer : Test co-solvents (e.g., DMSO-water mixtures) or surfactants for aqueous solubility. For organic phases, polar aprotic solvents (e.g., acetonitrile) often enhance dissolution. Pre-formulation studies using Hansen solubility parameters can guide solvent selection .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to test reactivity at the 2-chloro position. Vary ligands (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency. Monitor by LC-MS for intermediates and quantify regioselectivity via NMR integration .

Q. What analytical approaches are recommended for resolving contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (using gauge-including atomic orbitals).

- Error Analysis : Assess solvent effects (e.g., implicit solvation models) and conformational flexibility. Discrepancies >0.5 ppm may indicate unaccounted steric or electronic interactions .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nicotinamide-binding pockets (e.g., sirtuins or PARPs).

- Assay Design : Use fluorogenic substrates or NAD⁺ depletion assays. Include positive controls (e.g., 3-TYP for sirtuins) and calculate IC₅₀ values via nonlinear regression of dose-response curves .

Q. What strategies mitigate degradation of this compound under physiological conditions (e.g., pH, temperature)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.